molecular formula C9H11NO3 B086525 2-Amino-3-hydroxy-3-phenylpropanoic acid CAS No. 1078-17-7

2-Amino-3-hydroxy-3-phenylpropanoic acid

Cat. No.: B086525
CAS No.: 1078-17-7
M. Wt: 181.19 g/mol
InChI Key: VHVGNTVUSQUXPS-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as β-phenylserine, is a non-proteinogenic amino acid with the molecular formula C9H11NO3. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. It is an important intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-hydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the condensation of glycine with benzaldehyde in the presence of a base, followed by hydrolysis. This reaction typically yields a racemic mixture of the compound, which can be resolved into its enantiomers through optical resolution techniques .

Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic methods. L-threonine aldolase, for example, can catalyze the condensation of glycine and benzaldehyde to produce the desired compound. This method is advantageous due to its high specificity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Oxidation of the hydroxyl group can yield 2-amino-3-oxo-3-phenylpropanoic acid.

    Reduction: Reduction of the amino group can produce 2-hydroxy-3-phenylpropanoic acid.

    Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituent introduced.

Scientific Research Applications

2-Amino-3-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action

Properties

IUPAC Name

2-amino-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGNTVUSQUXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910522
Record name beta-Hydroxyphenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-96-5, 68296-26-4, 7352-06-9, 1078-17-7
Record name DL-Phenylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-96-5
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Record name Phenylserine
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Record name NSC206281
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Record name beta-Hydroxyphenylalanine
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Record name β-hydroxy-3-phenyl-DL-alanine
Source European Chemicals Agency (ECHA)
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Record name 3-Phenyl-DL-Serine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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